

N-Benzylaminoacetal Diethyl Acetal: A Historical and Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Benzylaminoacetaldehyde diethyl acetal**

Cat. No.: **B1268064**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylaminoacetaldehyde diethyl acetal, a key synthetic intermediate, holds a significant place in the history of heterocyclic chemistry. Its discovery is intrinsically linked to the development of the Pomeranz-Fritsch reaction, a classical method for the synthesis of isoquinolines. This technical guide provides a comprehensive overview of the discovery, historical context, and synthetic methodologies for **N-Benzylaminoacetaldehyde diethyl acetal**. Detailed experimental protocols, quantitative data, and reaction pathways are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

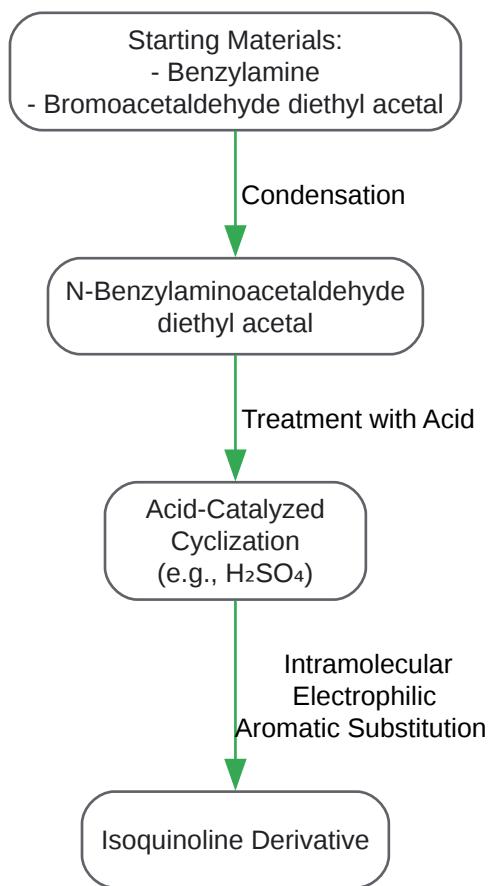
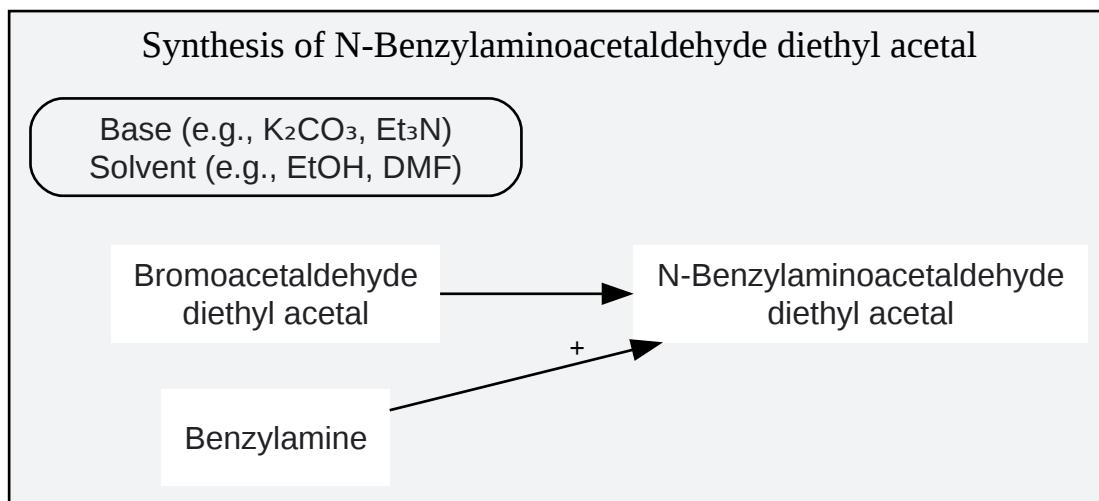
N-Benzylaminoacetaldehyde diethyl acetal, also known as N-benzyl-2,2-diethoxyethylamine, is a stable precursor to the corresponding aminoaldehyde. Its primary historical and practical significance lies in its role as a key intermediate in the Pomeranz-Fritsch synthesis of isoquinolines, a structural motif present in numerous natural products and pharmacologically active compounds. The acetal functionality serves as a protecting group for the aldehyde, preventing self-condensation and allowing for controlled cyclization reactions.

Discovery and Historical Context: The Pomeranz-Fritsch Reaction

The discovery of **N-Benzylaminoacetaldehyde diethyl acetal** is inseparable from the work of Cäsar Pomeranz and Paul Fritsch in the late 19th century. In 1893, they independently reported a new synthesis of isoquinoline.^{[1][2]} Their method involved the acid-catalyzed cyclization of a "benzalaminoacetal," which is formed through the condensation of benzaldehyde and 2,2-diethoxyethylamine.^{[1][2]} This reaction, now known as the Pomeranz-Fritsch reaction, provided a novel and versatile route to the isoquinoline nucleus.

The "benzalaminoacetal" intermediate is, in fact, **N-Benzylaminoacetaldehyde diethyl acetal**. The overall reaction proceeds in two conceptual steps: the formation of the acetal followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the isoquinoline ring system.

Physicochemical Properties



A summary of the key physicochemical properties of **N-Benzylaminoacetaldehyde diethyl acetal** is provided in the table below.

Property	Value	Reference
CAS Number	61190-10-1	[3]
Molecular Formula	C ₁₃ H ₂₁ NO ₂	[4]
Molecular Weight	223.31 g/mol	[4]
Appearance	Clear colorless to yellow liquid	[5]
Refractive Index (n _{20/D})	1.4865 - 1.4925	[5]
Purity (GC)	≥95.0%	[5]

Synthesis of N-Benzylaminoacetaldehyde Diethyl Acetal

The primary and most historically relevant method for the synthesis of **N-Benzylaminoacetaldehyde diethyl acetal** is the direct condensation of benzylamine with a suitable acetaldehyde diethyl acetal derivative. A common and effective precursor is bromoacetaldehyde diethyl acetal.

General Reaction Scheme

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 3. N-Benzylaminoacetaldehyde diethyl acetal, 96% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. N-Benzylaminoacetaldehyde diethyl acetal [webbook.nist.gov]
- 5. A13841.14 [thermofisher.com]
- To cite this document: BenchChem. [N-Benzylaminoacetal Diethyl Acetal: A Historical and Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1268064#discovery-and-history-of-n-benzylaminoacetaldehyde-diethyl-acetal>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com